2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate
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Overview
Description
- This compound is a mouthful, so let’s break it down. The systematic name suggests that it consists of two main parts: a biphenyl-4-yl group and a 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group, both attached to a 2-oxoethyl 3-phenylpropanoate backbone.
- The biphenyl-4-yl group is a flat aromatic structure composed of two phenyl rings connected by a single bond.
- The 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group is a fused bicyclic system with a cyclopropane ring and a dioxoisoindole ring.
- The 2-oxoethyl 3-phenylpropanoate backbone provides flexibility and a carbonyl group.
- Overall, this compound combines aromatic, cyclic, and aliphatic features.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions it may undergo include oxidation, reduction, substitution, and cyclization.
- Common reagents and conditions depend on the specific transformations.
- Major products could include derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anti-inflammatory, analgesic, or antioxidant agent based on related biphenyl derivatives.
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its use in polymers or materials due to its aromatic and aliphatic components.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its targets and pathways.
Comparison with Similar Compounds
- Similar compounds might include other biphenyl derivatives or cyclic structures with aromatic and aliphatic moieties.
- Without specific names, I can’t provide an exhaustive list, but exploring related literature would reveal more.
Properties
Molecular Formula |
C34H29NO5 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C34H29NO5/c36-29(23-13-11-22(12-14-23)21-9-5-2-6-10-21)19-40-34(39)28(17-20-7-3-1-4-8-20)35-32(37)30-24-15-16-25(27-18-26(24)27)31(30)33(35)38/h1-16,24-28,30-31H,17-19H2 |
InChI Key |
MMYIYGIKDRXFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)OCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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